(p-Hydroxyphenyl)glyoxal

Chemical Kinetics Protein Chemistry Arginine Modification

For reproducible mitochondrial PTP and membrane transporter studies, choose (p-Hydroxyphenyl)glyoxal (HPG) over generic phenylglyoxal. HPG uniquely promotes PTP opening, offering opposing functional effects that are critical for ligand-selective modulation assays. Its slower inactivation kinetics (kapp = 0.0012 s⁻¹) enable finer temporal resolution in transporter research, while its differentiated selectivity profile serves as an orthogonal probe in enzymology. Enhanced water solubility minimizes organic solvent use, and greater oxidation resistance ensures consistent lot-to-lot reactivity, making HPG the superior choice for rigorous biochemical workflows.

Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
CAS No. 24645-80-5
Cat. No. B1673408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(p-Hydroxyphenyl)glyoxal
CAS24645-80-5
Synonyms4-hydroxyphenylglyoxal
para-hydroxyphenylglyoxal
Molecular FormulaC8H6O3
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C=O)O
InChIInChI=1S/C8H6O3/c9-5-8(11)6-1-3-7(10)4-2-6/h1-5,10H
InChIKeyMTMONFVFAYLRSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





(p-Hydroxyphenyl)glyoxal (CAS 24645-80-5) Procurement Overview: An Arginine-Specific Dicarbonyl Protein Modification Reagent


(p-Hydroxyphenyl)glyoxal (HPG), also referred to as 4-hydroxyphenylglyoxal or 2-(4-hydroxyphenyl)-2-oxoacetaldehyde [1], is a small-molecule dicarbonyl compound belonging to the aryl glyoxal class. Its primary recognized utility in biochemical research lies in its capacity to function as an arginine-specific protein modification reagent under mild aqueous conditions (pH 7-9, 25°C) . The compound's structure, comprising a phenyl ring with a para-hydroxyl substituent and an α-oxoaldehyde moiety, confers physicochemical properties that distinguish it from unsubstituted phenylglyoxal and other arginine-directed probes. While it shares the core glyoxal reactivity, the electron-donating hydroxyl group alters both its reaction kinetics and its interaction profile with target residues, making direct substitution with generic phenylglyoxal scientifically unsound without rigorous validation.

Why Generic Arginine Reagents Cannot Substitute for (p-Hydroxyphenyl)glyoxal in Critical Assays


Generic substitution with phenylglyoxal (PGO) or other dicarbonyl arginine modifiers in place of (p-hydroxyphenyl)glyoxal (HPG) introduces substantial experimental risk due to profound differences in reaction kinetics, residue selectivity, and functional outcomes. Direct comparative studies demonstrate that the para-hydroxyl substituent dramatically alters both the rate of arginine modification [1] and, critically, the qualitative biological effect observed in functional assays [2]. Most notably, in a mitochondrial permeability transition pore model, PGO and HPG produced diametrically opposing effects—one promoting pore closure and the other opening [2]. Furthermore, HPG exhibits a distinct selectivity profile toward sulfhydryl versus arginyl residues in certain protein contexts compared to PGO [3]. Such discrepancies invalidate the assumption that these reagents are interchangeable; a protocol validated with HPG cannot be reliably executed with PGO without a complete re-optimization and re-validation of the expected biological outcome. The following evidence guide quantifies these critical differentiators.

Quantitative Differential Evidence: (p-Hydroxyphenyl)glyoxal vs. Phenylglyoxal and Analogs


Rate of Arginine Modification: 15-20x Slower Kinetics Without Borate vs. Phenylglyoxal

The initial reaction rate of (p-hydroxyphenyl)glyoxal (HPG) with arginyl compounds is 15 to 20 times slower than that of phenylglyoxal (PGO) under standard pH 9.0 conditions in the absence of borate buffer [1]. This differential is substantially reduced to only a 1.6-fold difference in the presence of borate, indicating a buffer-dependent modulation of reactivity [1]. This kinetic divergence is further corroborated in a functional transport assay, where the apparent first-order rate constant for inactivation of renal phosphate flux by HPG (kapp = 0.0012 s⁻¹) is over 40-fold slower than that observed for PGO (kapp = 0.052 s⁻¹) [2].

Chemical Kinetics Protein Chemistry Arginine Modification

Functional Outcome: Opposing Biological Effects on Mitochondrial Permeability Transition Pore

In a direct comparative study on isolated mitochondria, modification with the arginine-specific reagent phenylglyoxal (PGO) decreased Ca²⁺ sensitivity of the permeability transition pore (PTP) and stabilized its closed conformation. In stark contrast, modification with (p-hydroxyphenyl)glyoxal (OH-PGO) resulted in the opposite functional outcome: PTP opening and a dramatic sensitization to opening triggers [1]. This ligand-selective modulation, producing opposing effects from two structurally similar arginine reagents, demonstrates that the hydroxyl substituent fundamentally alters the reagent's interaction with the target site, yielding a qualitatively different biological consequence.

Mitochondrial Biology Cell Death Arginine Modification Functional Selectivity

Residue Selectivity Profile: Altered Cysteine vs. Arginine Reactivity in Tryptophan Synthase

In a comparative analysis using the alpha subunit of tryptophan synthase from E. coli, phenylglyoxal (PGO) was found to modify both essential arginyl and sulfhydryl (cysteine) residues. Critically, (p-hydroxyphenyl)glyoxal (HPG) exhibited a distinct and unexpected selectivity profile: it modified two to three sulfhydryl groups that were not protected by the substrate analog indole-3-glycerol phosphate, and it modified none of the arginyl residues that are targeted by PGO [1]. This divergence indicates that the para-hydroxyl group not only affects kinetics but can fundamentally alter the chemoselectivity of the reagent in the context of a folded protein's active site.

Enzymology Protein Modification Cysteine Reactivity Tryptophan Synthase

Physicochemical Handling Advantages: Enhanced Water Solubility and Oxidative Stability

(p-Hydroxyphenyl)glyoxal offers distinct practical advantages in laboratory handling and assay setup over its closest analogs. Vendor technical documentation and independent analytical summaries indicate that HPG is more water-soluble than phenylglyoxal and more resistant to oxidation than p-nitrophenylglyoxal . While quantitative solubility limits (e.g., mg/mL in water) are not provided in the cited primary literature, the relative improvement in aqueous solubility facilitates the preparation of concentrated stock solutions and reduces the need for organic co-solvents, which can interfere with protein structure and function. The increased resistance to oxidation enhances reagent shelf-life and lot-to-lot consistency during storage and use.

Formulation Chemistry Assay Development Reagent Stability Solubility

Optimal Research and Industrial Application Scenarios for (p-Hydroxyphenyl)glyoxal


Functional Probing of Mitochondrial Permeability Transition in Cell Death Research

For studies investigating the role of arginine residues in regulating the mitochondrial permeability transition pore (PTP) and its downstream effects on cell death pathways, (p-hydroxyphenyl)glyoxal is the necessary reagent. As demonstrated by the opposing functional effects documented in Section 3 [1], HPG uniquely promotes PTP opening, in direct contrast to the pore-closing effect of phenylglyoxal. This differential activity makes HPG an essential tool for dissecting the ligand-selective modulation of this critical mitochondrial checkpoint and cannot be substituted by PGO or 2,3-butanedione.

Investigations of Arginine's Role in Solute Carrier and Transporter Proteins

When investigating the involvement of essential arginine residues in membrane transporter function—such as the renal phosphate and glucose carriers described in Section 3 [1]—(p-hydroxyphenyl)glyoxal provides a slower, more controllable inactivation kinetics (kapp = 0.0012 s⁻¹) compared to the more rapid action of phenylglyoxal (kapp = 0.052 s⁻¹). This slower rate allows for finer temporal resolution in time-course inactivation experiments, facilitating the correlation of chemical modification with loss of specific transport function without immediate, complete abolition of activity.

Protein Chemistry Studies Requiring Distinct Chemoselectivity from Phenylglyoxal

In structural or mechanistic enzymology studies on proteins like tryptophan synthase [1], where phenylglyoxal has been shown to modify both arginine and cysteine residues, (p-hydroxyphenyl)glyoxal offers a differentiated selectivity profile. Its reactivity pattern—targeting specific cysteine residues while sparing the arginines modified by PGO—makes it a valuable orthogonal probe. This allows researchers to deconvolute the specific contributions of different amino acid side chains to catalytic activity or ligand binding in a way that cannot be achieved using phenylglyoxal alone.

Assay Development Requiring a Stable, Soluble Arginine-Directed Probe

For high-throughput screening or routine biochemical assays where reagent stability and ease of preparation are paramount, (p-hydroxyphenyl)glyoxal is a superior choice over phenylglyoxal and p-nitrophenylglyoxal. Its enhanced water solubility facilitates the preparation of aqueous stock solutions, minimizing the need for potentially denaturing organic solvents like DMSO or ethanol [1]. Furthermore, its greater resistance to oxidation ensures more consistent reactivity over time and between different manufacturing lots, improving inter- and intra-assay reproducibility [1].

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